N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide
Overview
Description
N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide is a compound with the molecular formula C16H16N2O2 and a molecular weight of 268.32 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amide group, which is a common functional group in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The advantages include the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding, and eco-friendly process.
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . This method is widely used in the pharmaceutical, paper, and plastic industries due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, plastics, and paper products.
Mechanism of Action
The mechanism of action of N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-oxo-1-phenylpropan-2-yl)benzamide: Similar structure but lacks the amino group.
N-(1-[(naphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl)benzamide: Contains a naphthyl group instead of a phenyl group.
Uniqueness
N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide is unique due to the presence of both an amino group and a benzamide group, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-15(19)14(11-12-7-3-1-4-8-12)18-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJKEUNPXYLPHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304218 | |
Record name | Nalpha-Benzoylphenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24250-72-4 | |
Record name | NSC164656 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nalpha-Benzoylphenylalaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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